3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:
- A 4-hydroxy-3-methoxyphenyl group at position 3.
- A 5-methylfuran-2-carbonyl moiety at position 2.
- A 2-phenylethyl chain at position 1.
- A hydroxyl group at position 2.
This combination of functional groups confers unique physicochemical properties, including moderate hydrophilicity (from hydroxyl and methoxy groups) and lipophilicity (from the phenylethyl and furan substituents), which may influence its bioavailability and biological interactions .
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO6/c1-15-8-11-19(32-15)23(28)21-22(17-9-10-18(27)20(14-17)31-2)26(25(30)24(21)29)13-12-16-6-4-3-5-7-16/h3-11,14,22,27,29H,12-13H2,1-2H3 |
InChI Key |
PTQHVARRUNAAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydroxy and Methoxy Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in analogues with similar substituents .
- Furan vs.
- Aminoalkyl Chains: Phenylethyl (target) vs. dimethylaminoethyl () or diethylaminopropyl () substituents alter solubility and membrane permeability. Aminoalkyl chains enhance water solubility but may reduce blood-brain barrier penetration .
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